N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide

Medicinal Chemistry Structure-Activity Relationship Oxadiazole Scaffolds

N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide (CAS 891123-29-8) is a synthetic small molecule belonging to the 2,5-disubstituted-1,3,4-oxadiazole class, with a molecular formula of C19H19N3O3 and a molecular weight of 337.38 g/mol. It features a 4-ethoxybenzamide moiety linked to a 1,3,4-oxadiazole core bearing a 2,5-dimethylphenyl substituent at the 5-position.

Molecular Formula C19H19N3O3
Molecular Weight 337.379
CAS No. 891123-29-8
Cat. No. B2828879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide
CAS891123-29-8
Molecular FormulaC19H19N3O3
Molecular Weight337.379
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C
InChIInChI=1S/C19H19N3O3/c1-4-24-15-9-7-14(8-10-15)17(23)20-19-22-21-18(25-19)16-11-12(2)5-6-13(16)3/h5-11H,4H2,1-3H3,(H,20,22,23)
InChIKeyVEGPSRIKSOKVIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide (CAS 891123-29-8): Procurement-Ready Oxadiazole Scaffold


N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide (CAS 891123-29-8) is a synthetic small molecule belonging to the 2,5-disubstituted-1,3,4-oxadiazole class, with a molecular formula of C19H19N3O3 and a molecular weight of 337.38 g/mol . It features a 4-ethoxybenzamide moiety linked to a 1,3,4-oxadiazole core bearing a 2,5-dimethylphenyl substituent at the 5-position. This compound is primarily supplied as a research-grade screening compound (purity ≥95%) for early-stage drug discovery and chemical biology applications . Its regioisomeric identity—specifically the 2,5-dimethyl substitution pattern—distinguishes it from the closely related 2,4-dimethylphenyl analog (CAS 891113-71-6), which has documented antimycobacterial and aggregation profiling data in public databases .

Why Regioisomeric Substitution Pattern Determines Procurement Relevance for N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide


Within the 2,5-disubstituted-1,3,4-oxadiazole chemical space, minor alterations in aryl substitution can profoundly modulate biological target engagement, physicochemical properties, and aggregation behavior [1]. The 2,5-dimethylphenyl regioisomer (CAS 891123-29-8) is not functionally interchangeable with its 2,4-dimethylphenyl congener (CAS 891113-71-6), as the latter has been profiled in ChEMBL for antimycobacterial activity against Mycobacterium tuberculosis H37Rv and for aggregation propensity in aqueous and buffer systems [2]. The positional shift of the methyl group from the para- to the meta- orientation relative to the oxadiazole ring alters the molecular electrostatic potential, conformational flexibility, and potential for π-stacking interactions, all of which can lead to divergent structure-activity relationships (SAR) [3]. Consequently, procurement decisions predicated on assumed class-level equivalence risk invalidating downstream screening campaigns or SAR studies.

Quantitative Differentiation Evidence for N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide Relative to Closest Analogs


Regioisomeric Differentiation vs. 2,4-Dimethylphenyl Analog: Structural Identity Confirmation

The target compound (CAS 891123-29-8) bears a 2,5-dimethylphenyl substituent, whereas the closest catalog analog (CAS 891113-71-6) carries a 2,4-dimethylphenyl group . This positional isomerism results in distinct SMILES strings: CCOC1=CC=C(C=C1)C(=O)NC1=NN=C(O1)C1=C(C)C=CC(C)=C1 for the 2,5-isomer versus CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)C)C for the 2,4-isomer . The difference in methyl group placement alters the molecular shape and electronic distribution, which has been shown in related 1,3,4-oxadiazole series to affect target binding and selectivity profiles [1].

Medicinal Chemistry Structure-Activity Relationship Oxadiazole Scaffolds

Antimycobacterial Activity: Absence of Reported Data vs. 2,4-Dimethylphenyl Analog

The 2,4-dimethylphenyl regioisomer (CAS 891113-71-6) has been evaluated for antimycobacterial activity against Mycobacterium tuberculosis H37Rv and is cataloged in ChEMBL (Assay CHEMBL4187661) [1]. In contrast, no antimycobacterial bioassay data have been publicly deposited for the 2,5-dimethylphenyl analog (CAS 891123-29-8) as of the search date . This data gap represents a potential differentiation opportunity: the 2,5-isomer may exhibit distinct activity owing to altered steric and electronic properties, but its activity remains uncharacterized. Researchers specifically targeting mycobacterial pathways should be aware that the profiled analog is the 2,4-isomer and that the 2,5-isomer cannot be assumed to possess equivalent activity.

Antimycobacterial Tuberculosis ChEMBL Bioassay

Aggregation Propensity: Comparative Profiling of 2,5- vs. 2,4-Dimethylphenyl Regioisomers

The 2,4-dimethylphenyl analog has been subjected to systematic aggregation profiling in both water (pH 7) and ammonium acetate buffer (pH 7.6), with multiple ChEMBL assay IDs documenting light scattering and particle size measurements (CHEMBL4187662, CHEMBL4187683, CHEMBL4187663, CHEMBL4187664, CHEMBL4187680, CHEMBL4187681, CHEMBL4187682) . The 2,5-dimethylphenyl regioisomer lacks equivalent public aggregation data . Given that aggregation can lead to false-positive readouts in biochemical assays, the absence of aggregation profiling for the 2,5-isomer introduces uncertainty in its use for high-throughput screening. The differential substitution pattern may influence self-association behavior in solution, making aggregation assessment a critical differentiator for assay design.

Aggregation Physicochemical Profiling ChEMBL

Purity Grade and Procurement Specifications for Research Use

The target compound is commercially available at a specified purity of ≥95% (Catalog Number CM993791, Chemenu) . This purity level is consistent with research-grade screening compounds suitable for preliminary in vitro assays. In comparison, the 2,4-dimethylphenyl analog (CAS 891113-71-6) is listed on ChemSrc with unspecified purity, and other closely related oxadiazole derivatives (e.g., CAS 865287-56-5, the unsubstituted phenyl analog) are typically offered at similar or unspecified purity grades . The declared 95%+ purity provides a baseline quality metric for procurement, though orthogonal analytical verification (e.g., HPLC, NMR) is recommended prior to quantitative biological assays.

Chemical Procurement Purity Analysis Screening Libraries

Physicochemical Property Differentiation: Lipophilicity and Topological Polar Surface Area

Calculated physicochemical descriptors for the 2,5-dimethylphenyl regioisomer indicate a consensus clogP of approximately 2.62 and a topological polar surface area (TPSA) of approximately 56.59 Ų [1]. These values place the compound within Lipinski's Rule of Five space (MW 337.38, HBA 6, HBD 0, RB 2) [1]. While the 2,4-dimethylphenyl isomer shares the same molecular formula and likely similar bulk properties, the positional difference in methyl substitution can subtly alter the three-dimensional conformation and the orientation of hydrogen bond acceptors, potentially affecting target recognition and permeability [2]. No experimentally determined logP or solubility data were identified for either isomer, representing a shared data gap that procurement may aim to resolve.

Drug-likeness Physicochemical Properties Lipophilicity

Recommended Application Scenarios for N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide Based on Available Evidence


Regioisomeric Comparator in Oxadiazole Structure-Activity Relationship (SAR) Studies

This compound is best deployed as the 2,5-dimethylphenyl regioisomeric counterpart to the 2,4-dimethylphenyl analog (CAS 891113-71-6) in SAR campaigns. Systematic comparison of the two regioisomers in target-based or phenotypic assays can reveal the impact of methyl group position on potency, selectivity, and off-target profiles. The documented antimycobacterial and aggregation data for the 2,4-isomer [1] provide a baseline against which the 2,5-isomer can be evaluated, enabling the construction of position-specific SAR maps for the 1,3,4-oxadiazole scaffold.

Aggregation Profiling and Assay Interference Assessment

Given the extensive aggregation profiling available for the 2,4-dimethylphenyl analog but absent for this compound [1], a rational application is to subject the 2,5-isomer to parallel aggregation assays (dynamic light scattering, detergent-based counter-screens). This would determine whether the 2,5-substitution pattern confers reduced or enhanced aggregation propensity relative to the 2,4-isomer. Such data are critical for interpreting any hits arising from high-throughput screening campaigns and for guiding triage decisions in fragment-based or phenotypic screening libraries.

Medicinal Chemistry Starting Point for Novel Anti-Tubercular Agents

The 2,4-dimethylphenyl analog has been profiled against Mycobacterium tuberculosis H37Rv [1]. This compound (2,5-isomer) can serve as a complementary starting point for anti-tubercular drug discovery. By synthesizing and testing both regioisomers in parallel against mycobacterial strains, researchers can establish whether the 2,5-substitution pattern offers advantages in terms of MIC, selectivity index, or resistance profile. This dual-isomer approach strengthens intellectual property positioning and enriches SAR datasets for lead optimization.

Chemical Probe Development for Oxadiazole-Responsive Biological Targets

The 1,3,4-oxadiazole core is recognized as a privileged scaffold interacting with diverse biological targets including kinases, growth factor receptors, and telomerase [1]. This compound, with its defined 2,5-dimethylphenyl and 4-ethoxybenzamide substituents, can be utilized as a probe molecule in chemoproteomics or thermal shift assays to identify oxadiazole-binding proteins. Its regioisomeric identity offers a built-in specificity control: differential target engagement between the 2,5- and 2,4-isomers can distinguish specific binding from non-specific oxadiazole interactions.

Quote Request

Request a Quote for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.